molecular formula C19H19NO4 B1252234 Nandinine CAS No. 572-76-9

Nandinine

Cat. No.: B1252234
CAS No.: 572-76-9
M. Wt: 325.4 g/mol
InChI Key: PQECCKIOFCWGRJ-HNNXBMFYSA-N
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Description

Nandinine is a benzylisoquinoline alkaloid derived from berberine. It is characterized by its unique structure, which includes an unsaturated heterocycle ring and a hydroxyl group at the C-9 position. This compound is known for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and insulin resistance .

Scientific Research Applications

Nandinine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Nandinine can be synthesized through the methylenedioxy bridge-formation on the A or D rings of (S)-scoulerine. This process involves the use of Cytochrome P450 enzymes, specifically CyCYP719A39 and CyCYP719A42, which catalyze the formation of the methylenedioxy bridge .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of berberine from natural sources, followed by chemical modification to introduce the methylenedioxy bridge. This process may involve multiple steps, including purification and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Nandinine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and therapeutic potential .

Mechanism of Action

Nandinine exerts its effects primarily through the regulation of AMP-activated protein kinase (AMPK) activity. By inhibiting the IκB kinase β/nuclear factor-kappa B pathway, this compound reduces inflammation and enhances insulin sensitivity. This mechanism involves the activation of the PI3K/Akt pathway, leading to increased glucose uptake and improved metabolic function .

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure, particularly the presence of the methylenedioxy bridge and hydroxyl group at the C-9 position, distinguishes it from other similar compounds. This structural uniqueness contributes to its specific biological activities and therapeutic potential .

Properties

IUPAC Name

(1S)-17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQECCKIOFCWGRJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024074
Record name Nandinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-76-9
Record name (+)-Tetrahydroberberrubine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nandinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nandinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NANDININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T6VF792DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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